Dechlorane Plus Monoadduct

Description

Properties

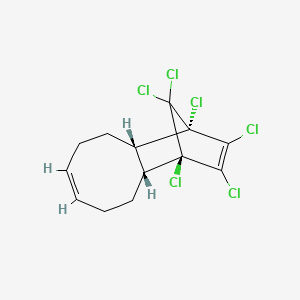

Molecular Formula |

C13H12Cl6 |

|---|---|

Molecular Weight |

380.9 g/mol |

IUPAC Name |

(1R,2R,5Z,9S,10S)-1,10,11,12,13,13-hexachlorotricyclo[8.2.1.02,9]trideca-5,11-diene |

InChI |

InChI=1S/C13H12Cl6/c14-9-10(15)12(17)8-6-4-2-1-3-5-7(8)11(9,16)13(12,18)19/h1-2,7-8H,3-6H2/b2-1-/t7-,8+,11-,12+ |

InChI Key |

LHUMZYHABWGTAF-OEWTVGTHSA-N |

Isomeric SMILES |

C/1C[C@@H]2[C@H](CC/C=C1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1CC2C(CCC=C1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Dechlorane Plus Monoadduct is synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene with cyclooctadiene. The reaction typically involves a 1:1 molar ratio to favor the formation of monoadduct products . The reaction conditions include high temperatures and the presence of a catalyst to facilitate the reaction.

Chemical Reactions Analysis

Dechlorane Plus Monoadduct undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert this compound into less chlorinated compounds.

Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

Dechlorane Plus Monoadduct has several scientific research applications:

Environmental Chemistry: It is studied for its persistence and bioaccumulation in the environment. Researchers analyze its presence in various environmental matrices to understand its distribution and impact.

Analytical Chemistry: It is used as a reference compound in the development of analytical methods for detecting and quantifying Dechlorane Plus and its degradation products.

Mechanism of Action

The mechanism of action of Dechlorane Plus Monoadduct involves its interaction with cellular components, leading to oxidative stress and disruption of metabolic processes. It induces hepatic oxidative damage and affects signal transduction pathways . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to cause significant biochemical changes in exposed organisms.

Comparison with Similar Compounds

Table 1. Comparative Properties of DPMA and Related Compounds

Environmental Occurrence and Persistence

- DPMA : Detected in sediments but lacks comprehensive global monitoring data .

- DP : Ubiquitous in air, soil, biota, and humans, with concentrations up to 3.2 ng/L in wastewater and 9.2 ng/g lipid in human serum .

- Dec-602 : Reported in fish and sediments at levels comparable to DP in some regions (e.g., China) .

- Mirex : Persists in historical samples (e.g., Brazilian dolphin liver ) due to its resistance to degradation .

Bioaccumulation and Toxicity

- Bioaccumulation: DP shows biomagnification factors (BMFs) up to 4.7 in aquatic food chains .

- Toxicity: DP inhibits algal photosynthesis and induces oxidative stress (EC₅₀: 100 mg/L for Ulva pertusa) . Mirex and Dec-602 exhibit neurotoxic and endocrine-disrupting effects .

Regulatory Status

- DP : Classified as a Substance of Very High Concern (SVHC) under EU REACH for its persistence and bioaccumulation .

Biological Activity

Dechlorane Plus (DP) is a synthetic chlorinated flame retardant that has gained attention due to its persistence in the environment and potential biological effects. Among its degradation products, the Dechlorane Plus Monoadduct (DPMA) has been identified as a significant compound, often detected at concentrations higher than the parent compound in environmental samples. This article reviews the biological activity of DPMA, highlighting its persistence, bioaccumulation potential, and toxicological effects based on recent research findings.

Overview of Dechlorane Plus and Its Monoadducts

Dechlorane Plus is composed of two geometric isomers: anti-Dechlorane Plus (CAS No. 135821-74-8) and syn-Dechlorane Plus (CAS No. 135821-03-3). The molecular formula for DP is with a high molecular weight of 653.73 g/mol. Its low water solubility (<1.67 ng/L) and high octanol-water partition coefficient (Kow of 9.3) indicate its hydrophobic nature, contributing to its persistence in various environmental matrices .

Persistence

Research indicates that Dechlorane Plus meets the criteria for very persistent (vP) substances under the REACH regulation due to its slow biodegradation rates and low water solubility. Studies have shown that DP can persist in sediments for many years, with limited evidence of biotransformation in aquatic organisms .

Bioaccumulation

The bioaccumulation potential of DPMA is significant, as it has been detected in various species across different trophic levels, including top predators like polar bears. Evidence suggests that DPMA can exceed critical body burdens in biota, indicating its capability to accumulate in living organisms . The bioconcentration factor (BCF) for DP is estimated to be above 5,000 L/kg based on fish feeding studies .

Case Studies

- Peregrine Falcon Study : A study on peregrine falcons revealed significantly higher concentrations of Dechlorane compounds, including DPMA, compared to other pollutants like Mirex. This suggests a potential impact on avian species due to bioaccumulation within food webs .

- Lake Ontario Food Web : Research conducted on Lake Ontario's food web demonstrated the presence of Dechlorane Plus monoadducts and their biotransformation by lake trout liver microsomes. This study highlights the complex interactions between these compounds and aquatic ecosystems .

Research Findings Summary Table

Q & A

Q. How does DPMA’s environmental behavior compare to legacy POPs under climate change scenarios?

- Methodological Answer : Model climate-driven shifts in DPMA partitioning using the BETR Global framework. Input projected temperature and precipitation data to simulate Arctic amplification effects on long-range transport. Compare results to historical POPs (e.g., mirex) using principal component analysis (PCA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.